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  • Product: (S)-4-Tosyloxy-1,2-epoxybutane
  • CAS: 91111-12-5

Core Science & Biosynthesis

Foundational

Introduction: The Power of Bifunctional Chiral Intermediates

An In-Depth Technical Guide to (S)-4-Tosyloxy-1,2-epoxybutane: A Chiral C4 Building Block Senior Application Scientist Note: Direct, comprehensive data for (S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5) is not widely av...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-4-Tosyloxy-1,2-epoxybutane: A Chiral C4 Building Block

Senior Application Scientist Note: Direct, comprehensive data for (S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5) is not widely available in public-domain literature. This guide has been constructed by leveraging extensive data from its closely related and well-characterized C3 analogue, (2S)-(+)-Glycidyl tosylate (CAS 70987-78-9) . The principles of synthesis, reactivity, and application are chemically homologous and provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and utilize this class of bifunctional chiral intermediates.

(S)-4-Tosyloxy-1,2-epoxybutane is a specialized chiral building block designed for complex organic synthesis. Its value lies in its bifunctional nature, incorporating two highly reactive sites within a single, stereochemically defined C4 backbone:

  • An (S)-configured epoxide: A strained three-membered ring that is an excellent electrophile for stereospecific ring-opening reactions.

  • A tosylate group: An outstanding leaving group, readily displaced by a wide range of nucleophiles via S_N2 reactions.

This combination allows for sequential, regioselective, and stereocontrolled introduction of new functionalities, making it a powerful tool in the construction of complex target molecules, particularly active pharmaceutical ingredients (APIs). Chiral building blocks are essential in modern drug development, as the biological activity of a drug often resides in a single enantiomer.[1]

Core Reactivity: A Tale of Two Electrophilic Sites

The synthetic utility of this reagent stems from the ability to selectively target one of its two electrophilic sites. The choice of nucleophile, catalyst, and reaction conditions dictates the outcome.

  • Epoxide Ring-Opening: Under basic or nucleophilic conditions, the reaction typically proceeds via an S_N2 mechanism at the least sterically hindered carbon of the epoxide (C1).[2] Acidic conditions can also be used, which may alter the regioselectivity of the attack.[3]

  • Tosylate Displacement: The tosylate group is attached to a primary carbon (C4), making it an ideal substrate for S_N2 displacement by a nucleophile. The tosylate anion is a highly stable leaving group due to charge delocalization, making this a very favorable process.[4]

This dual reactivity enables chemists to perform a "one-two punch" synthesis, where one functional group is reacted, followed by a subsequent reaction at the other site.

G cluster_molecule (S)-4-Tosyloxy-1,2-epoxybutane Core Structure cluster_reactions Primary Nucleophilic Attack Pathways cluster_path1 Path A: Epoxide Opening cluster_path2 Path B: Tosylate Displacement struct TsO-CH₂-CH₂-CH(O)CH₂ Nu1 Nucleophile (Nu⁻) C1 C1 (Least Hindered) Nu1->C1 SN2 Attack (Basic/Neutral Nu⁻) Nu2 Nucleophile (Nu⁻) C4 C4 (Primary Carbon) Nu2->C4 SN2 Displacement (Excellent Leaving Group) C2 C2 (More Hindered)

Caption: Dual electrophilic sites on the (S)-4-Tosyloxy-1,2-epoxybutane backbone.

Physicochemical Properties and Safety Profile

Specific experimental data for (S)-4-Tosyloxy-1,2-epoxybutane is limited. The tables below provide data for the analogous (S)-Glycidyl tosylate and the parent C4 structure, 1,2-Epoxybutane, to provide a well-founded estimation of properties and handling requirements.

Physicochemical Data Comparison
Property(2S)-(+)-Glycidyl Tosylate (Analogue)1,2-Epoxybutane (Parent Structure)
CAS Number 70987-78-9[5]106-88-7[6]
Molecular Formula C₁₀H₁₂O₄S[5]C₄H₈O[6]
Molecular Weight 228.26 g/mol [5]72.11 g/mol [6]
Appearance White to off-white crystalline powder[5]Colorless liquid[7]
Melting Point 45-48 °C[5]-150 °C[6]
Boiling Point Not available63 °C[6]
Storage Temp. 2-8 °C2-30°C (Flammable)
Safety and Handling Information

This class of compounds should be handled with extreme care by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

Hazard Category(2S)-(+)-Glycidyl Tosylate (Analogue)1,2-Epoxybutane (Parent Structure)
Signal Word DangerDanger[6]
Pictograms GHS08 (Health Hazard), GHS05 (Corrosion), GHS09 (Environmental Hazard)GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[6]
Hazard Statements H317, H318, H341, H350, H411H225, H302, H312, H315, H319, H332, H335, H351[6]
Key Hazards May cause an allergic skin reaction, Causes serious eye damage, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects.Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation, Suspected of causing cancer.[6]
PPE Eyeshields, faceshield, chemical-resistant gloves, P3 respirator cartridges.Protective gloves, eye protection, flame-retardant clothing.
Storage Store at 2-8°C in a dry, well-ventilated place.Store in a well-ventilated place. Keep cool. Keep away from ignition sources.[8]

Synthesis: An Analogous, Validated Protocol

A robust and scalable synthesis for this class of molecules involves a two-step, one-pot process starting from a chiral chlorodiol. The synthesis of (S)-glycidyl tosylate from (R)-3-chloro-1,2-propanediol serves as an excellent model.[9] A similar pathway would be employed for the target C4 compound, likely starting from (S)-4-chloro-1,2-butanediol.

Causality Behind Experimental Choices:

  • One-Pot Procedure: The intermediate glycidol is unstable and prone to dimerization.[9] Generating it in situ and immediately reacting it with p-toluenesulfonyl chloride without isolation maximizes yield and purity.

  • Base Selection: A strong, non-nucleophilic base like potassium phosphate is used to drive the initial epoxide formation (intramolecular Williamson ether synthesis). A tertiary amine base (e.g., triethylamine) is then used to neutralize the HCl generated during the tosylation step.[9]

  • Catalyst: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the tosylation reaction.

G start (R)-3-chloro-1,2-propanediol (Starting Material) step1 Step 1: Epoxidation (in situ) Reagents: K₃PO₄ (Base) Solvent: CH₂Cl₂ Conditions: Reflux start->step1 intermediate (S)-Glycidol (Unstable, not isolated) step1->intermediate step2 Step 2: Tosylation Reagents: TsCl, Et₃N, DMAP (cat.) Conditions: 0 °C to RT intermediate->step2 workup Aqueous Workup & Purification step2->workup product (S)-Glycidyl Tosylate (Final Product) workup->product

Caption: Generalized workflow for the synthesis of (S)-Glycidyl Tosylate.

Experimental Protocol: Synthesis of (S)-Glycidyl Tosylate

(Adapted from U.S. Patent US20070265458A1)[9]

  • Vessel Setup: Charge a reaction vessel with (R)-3-chloro-1,2-propanediol (1.0 eq) and methylene chloride (approx. 6 volumes).

  • Epoxidation: Add tribasic potassium phosphate (K₃PO₄) (approx. 2.5 eq). Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC for the consumption of starting material.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Tosylation: To the cooled slurry, add triethylamine (approx. 1.1 eq), 4-(dimethylamino)pyridine (DMAP, catalytic amount), and then portion-wise add p-toluenesulfonyl chloride (TsCl, approx. 1.05 eq), maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield pure (S)-glycidyl tosylate.

Applications in Pharmaceutical Synthesis

The primary application of chiral epoxy-sulfonates is as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. The defined stereocenter and dual reactivity allow for the precise construction of complex molecular frameworks.

Case Study: Synthesis of Landiolol (using (S)-Glycidyl Nosylate)

Landiolol is an ultra-short-acting, cardioselective beta-blocker.[10] Its synthesis provides a perfect example of how these building blocks are used. While some routes use (S)-glycidyl nosylate (a nitro-substituted analogue), the principle is identical.[11] A key step involves the nucleophilic attack of a substituted phenol onto the epoxide, followed by reaction with an amine.

The reaction of a phenol with (S)-glycidyl nosylate proceeds via nucleophilic attack at the terminal carbon of the epoxide, driven by a base like potassium carbonate. This opens the epoxide to form a glycidyl ether intermediate, which retains the crucial stereocenter and is primed for the next reaction step.[10]

Conclusion

(S)-4-Tosyloxy-1,2-epoxybutane represents a highly valuable, albeit sparsely documented, class of C4 chiral building blocks. By understanding its core reactivity through well-characterized analogues like (S)-glycidyl tosylate, researchers can confidently design synthetic routes that leverage its dual electrophilic nature. Its ability to facilitate stereocontrolled C-O and C-Nucleophile bond formation makes it a powerful asset for constructing complex, high-value molecules in pharmaceutical and agrochemical research. Proper adherence to safety protocols is paramount when handling these potent alkylating agents.

References

  • Google Patents. (2017). EP2687521B1 - "Process for the enantioselective synthesis of landiolol".
  • RSC Publishing. (2023). Facile synthesis of a C4-symmetrical inherently chiral calix[11]arene. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • ResearchGate. (2006). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. [Link]

  • Wikipedia. 1,2-Epoxybutane. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • National Center for Biotechnology Information. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Google Patents. (2007).
  • Google Patents. (2012). KR20120100823A - Process for the enantioselective synthesis of landiolol.
  • Google Patents. (2018). KR101862824B1 - Process for the enantioselective synthesis of landiolol.
  • SciELO. (2017, January 12). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]

  • Google Patents. (2007). CN101012217A - Method of synthesizing landiolol hydrochloride.
  • Cheméo. Chemical Properties of (2S)-Glycidyl tosylate (CAS 70987-78-9). [Link]

  • RSC Publishing. (2014). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. [Link]

  • Chemos GmbH & Co.KG. (2022, October 26). Safety Data Sheet: Glycidyl ether. [Link]

  • OECD SIDS. (2000, November 10). 1,2-EPOXYBUTANE CAS N°.: 106-88-7. [Link]

  • ResearchGate. Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group.... [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • PMC. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

Sources

Exploratory

Chemical structure of (S)-4-Tosyloxy-1,2-epoxybutane

This guide details the chemical structure, synthesis, and reactivity of (S)-4-Tosyloxy-1,2-epoxybutane , a critical chiral C4 synthon used in the pharmaceutical industry. CAS No: 91111-12-5 | Formula: C₁₁H₁₄O₄S | Mol.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity of (S)-4-Tosyloxy-1,2-epoxybutane , a critical chiral C4 synthon used in the pharmaceutical industry.

CAS No: 91111-12-5 | Formula: C₁₁H₁₄O₄S | Mol.[1][2][3] Weight: 242.29 g/mol [4]

Molecular Architecture & Physicochemical Profile[5]

(S)-4-Tosyloxy-1,2-epoxybutane (also known as (S)-2-(2-(tosyloxy)ethyl)oxirane ) is a bifunctional chiral building block. Its utility stems from the presence of two distinct electrophilic sites: a strained epoxide ring (C1–C2) and a sulfonate leaving group at the C4 position.

Structural Analysis

The molecule is built on a butane backbone with defined stereochemistry at the C2 position.

  • C1–C2 (Epoxide): A strained three-membered ether ring.[1] The (S)-configuration at C2 dictates the trajectory of nucleophilic attack, essential for transferring chirality to drug targets.

  • C3 (Linker): A methylene spacer that isolates the electronic environments of the epoxide and the tosylate, preventing immediate intramolecular cyclization (unlike 3-tosyloxy-1,2-epoxypropane, which rearranges easily).

  • C4 (Tosylate): A primary carbon bearing a p-toluenesulfonate group, acting as an excellent leaving group for S_N2 displacement.

Key Physicochemical Data
PropertyValue / Description
IUPAC Name (S)-2-(2-tosyloxyethyl)oxirane
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~150–160 °C (at reduced pressure, predicted)
Density ~1.2 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water (hydrolyzes slowly).
Chirality (S)-Enantiomer (derived from L-Malic acid or via HKR)

Synthetic Routes & Process Chemistry

The synthesis of (S)-4-Tosyloxy-1,2-epoxybutane requires strict control over stereochemistry. Two primary industrial routes are employed: Hydrolytic Kinetic Resolution (HKR) and Chiral Pool Synthesis from (S)-Malic Acid.

Route A: Hydrolytic Kinetic Resolution (Scalable)

This method is preferred for large-scale manufacturing due to the low cost of racemic starting materials and the high enantiomeric excess (>99% ee) achievable with Cobalt-Salen catalysts.

  • Precursor Synthesis: 3-Buten-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) to form 3-butenyl tosylate .

  • Epoxidation: The alkene is epoxidized using m-CPBA or peracetic acid to yield racemic 4-tosyloxy-1,2-epoxybutane.

  • Resolution: The racemate is subjected to Jacobsen’s HKR using an (S,S)-Co-Salen complex and 0.55 equivalents of water. The catalyst selectively hydrolyzes the (R)-enantiomer to the diol, leaving the desired (S)-epoxide intact.

Route B: Chiral Pool (Stereospecific)

This route guarantees absolute configuration by starting from a natural chiral precursor, typically (S)-Malic Acid or (S)-1,2,4-butanetriol .

  • Reduction: (S)-Malic acid is reduced (via borane-dimethyl sulfide or LiAlH₄) to (S)-1,2,4-butanetriol.

  • Selective Protection: The 1,2-diol is protected as an acetonide (using 2,2-dimethoxypropane/pTSA).

  • Tosylation: The remaining primary alcohol at C4 is tosylated.

  • Deprotection & Cyclization: The acetonide is hydrolyzed, and the resulting 1,2-diol is converted to the epoxide via a modified Mitsunobu reaction or mesylation/base closure.

Process Visualization (Graphviz)

SynthesisWorkflow Start_HKR 3-Buten-1-ol Step1_HKR Tosylation (TsCl, Et3N) Start_HKR->Step1_HKR Inter_HKR 3-Butenyl Tosylate Step1_HKR->Inter_HKR Step2_HKR Epoxidation (mCPBA) Inter_HKR->Step2_HKR Racemate rac-4-Tosyloxy-1,2-epoxybutane Step2_HKR->Racemate Step3_HKR HKR Resolution (S,S)-Co-Salen + H2O Racemate->Step3_HKR Product (S)-4-Tosyloxy-1,2-epoxybutane (>99% ee) Step3_HKR->Product Waste (R)-Diol Byproduct Step3_HKR->Waste

Figure 1: Synthesis workflow via Hydrolytic Kinetic Resolution (HKR), the dominant industrial pathway.

Reactivity Matrix & Chemoselectivity

(S)-4-Tosyloxy-1,2-epoxybutane is a "bifunctional linchpin." Its reactivity is governed by the Hard/Soft Acid-Base (HSAB) theory.

Mechanistic Pathways
  • Path A: Epoxide Opening (Hard Nucleophiles)

    • Reagent: Alkoxides, Amines, Hydrides.[2][3]

    • Mechanism: S_N2 attack at the less hindered C1 carbon.

    • Outcome: Formation of a secondary alcohol with the tosyl group intact (initially), allowing for subsequent cyclization to tetrahydrofurans or pyrrolidines.

  • Path B: Tosylate Displacement (Soft Nucleophiles)

    • Reagent: Thiolates, Cuprates, Azides.

    • Mechanism: S_N2 attack at C4.

    • Outcome: Displacement of the tosyl group while preserving the sensitive epoxide ring. This is crucial for extending the carbon chain.

Reactivity Diagram (Graphviz)

Reactivity Center (S)-4-Tosyloxy-1,2-epoxybutane Prod_Disp C4-Substituted Epoxide (Epoxide Intact) Center->Prod_Disp S_N2 @ C4 (Displacement) Prod_Open C1-Opened Alcohol (Tosyl Intact) Center->Prod_Open S_N2 @ C1 (Ring Opening) Nuc_Soft Soft Nucleophile (e.g., NaN3, RS-) Nuc_Hard Hard Nucleophile (e.g., R-NH2, HO-)

Figure 2: Chemoselective divergence based on nucleophile hardness. Soft nucleophiles target C4; hard nucleophiles target C1.

Analytical Standards & Quality Assurance

To ensure suitability for pharmaceutical applications (e.g., HIV protease inhibitors), the following quality attributes are mandatory.

TestMethodAcceptance Criteria
Identification ¹H-NMR (CDCl₃)Characteristic signals: Epoxide protons (δ 2.5–3.0 ppm), Tosyl aromatic doublet (δ 7.3–7.8 ppm), Methyl singlet (δ 2.45 ppm).
Purity HPLC (Reverse Phase)> 98.0% Area
Chiral Purity Chiral HPLC / GC> 99.0% ee (Critical for drug efficacy)
Residual Solvents GC-Headspace< 5000 ppm (Class 3 solvents)
Water Content Karl Fischer< 0.5% (Moisture promotes hydrolysis)

Safety & Handling (Genotoxicity Alert)

As an alkylating agent containing both an epoxide and a sulfonate ester, this compound is a potential genotoxic impurity (PGI) .

  • Hazard Class: Alkylating agent. Suspected Carcinogen/Mutagen.

  • Handling: Use only in a fume hood with double-gloving (Nitrile/Laminate).

  • Deactivation: Quench spills with 10% aqueous NaOH or saturated Sodium Thiosulfate solution to open the epoxide and displace the tosylate.

References

  • Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society.[]

  • Sigma-Aldrich. (2024). 1,2-Epoxybutane Safety Data Sheet & Properties.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7834 (1,2-Epoxybutane derivatives).

  • ChemicalBook. (2024). (S)-4-Tosyloxy-1,2-epoxybutane Product Entry & CAS 91111-12-5.[5][6][7]

Sources

Foundational

(S)-2-(2-Tosyloxyethyl)oxirane synonyms and nomenclature

The following technical guide details the nomenclature, synthesis, and application of (S)-2-(2-Tosyloxyethyl)oxirane , a critical C4 chiral building block. Synonyms, Nomenclature, and Synthetic Utility[1] Part 1: Nomencl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of (S)-2-(2-Tosyloxyethyl)oxirane , a critical C4 chiral building block.

Synonyms, Nomenclature, and Synthetic Utility[1]

Part 1: Nomenclature & Identity Matrix[1]

This molecule acts as a "double electrophile," possessing both a strained epoxide ring and a highly reactive tosylate leaving group. It is a linchpin in the synthesis of chiral pyrrolidines and piperidines.

Parameter Technical Detail
Common Name (S)-4-Tosyloxy-1,2-epoxybutane
Systematic IUPAC Name (2S)-2-[2-(4-methylphenyl)sulfonyloxyethyl]oxirane
Alternative Synonyms (S)-2-(2-Tosyloxyethyl)oxirane; (S)-1,2-Epoxy-4-tosyloxybutane; (S)-3,4-Epoxybutyl p-toluenesulfonate; (S)-Homo-glycidyl tosylate
CAS Number 91111-12-5 (Specific to (S)-isomer)
Related CAS 213262-97-6 ((R)-isomer); 106-88-7 (Parent 1,2-epoxybutane, non-tosylated)
Molecular Formula C₁₃H₁₆O₄S
Molecular Weight 270.34 g/mol
Chiral Center C2 (Epoxide ring carbon)

Part 2: Chemical Architecture & Reactivity[1]

The "Double Electrophile" Concept

(S)-2-(2-Tosyloxyethyl)oxirane is unique because it offers two distinct electrophilic sites with different reactivity profiles (Hard vs. Soft electrophiles).

  • Site A (Epoxide C1): The terminal carbon of the epoxide ring. It is susceptible to nucleophilic attack (Sɴ2) by amines, azides, or thiols. Ring opening releases ring strain (~27 kcal/mol).

  • Site B (Tosylate C4): The terminal carbon of the ethyl chain bearing the tosylate. It is an excellent leaving group, ideal for cyclization reactions.

Stereochemical Integrity

The (S)-configuration is derived from the chiral pool (typically L-Malic acid or L-Aspartic acid). Preserving this stereocenter is crucial for the synthesis of enantiopure pharmaceuticals, such as Nemonapride (antipsychotic) or specific pyrrolidine alkaloids , where the 3D-orientation determines receptor binding affinity.

Part 3: Synthesis Protocol (Chiral Pool Approach)

The most robust synthesis starts from (S)-Malic Acid , ensuring high optical purity (>98% ee).

Reaction Pathway Visualization

The following diagram illustrates the conversion of (S)-Malic Acid to the target epoxide-tosylate.

Synthesispath Malic (S)-Malic Acid (Starting Material) Triol (S)-1,2,4-Butanetriol (Reduction) Malic->Triol 1. BH3·SMe2 2. Reduction Acetonide Acetonide Intermediate (1,2-Protection) Triol->Acetonide Acetone, p-TsOH (Selective 1,2-protection) Tosylate Tosylated Acetonide (C4-OTs Functionalization) Acetonide->Tosylate TsCl, Pyridine (C4-OH Tosylation) Target (S)-4-Tosyloxy-1,2-epoxybutane (Target Molecule) Tosylate->Target 1. AcOH/H2O (Deprotect) 2. NaOMe (Epoxidation)

Caption: Step-wise synthesis from (S)-Malic Acid to (S)-4-Tosyloxy-1,2-epoxybutane.

Detailed Methodology

Step 1: Reduction to Triol (S)-Malic acid is reduced using Borane-Dimethyl Sulfide (BH₃·SMe₂) to yield (S)-1,2,4-butanetriol.

  • Critical Control: Temperature must be maintained <0°C during addition to prevent racemization.

Step 2: Selective Protection The 1,2-diol moiety is protected as an acetonide using acetone and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Why? The 1,2-diol forms a 5-membered ketal ring faster than the 1,4-diol, leaving the C4-hydroxyl free for functionalization.

Step 3: Tosylation The free C4-hydroxyl is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Observation: The product is a white crystalline solid or viscous oil.

Step 4: Epoxide Formation The acetonide is hydrolyzed (acetic acid/water), yielding the diol-tosylate. Treatment with a mild base (e.g., K₂CO₃ or NaOMe) in methanol triggers an intramolecular Williamson ether synthesis (Sɴ2) to close the epoxide ring.

  • Stereochemistry: The stereocenter at C2 is preserved because the C-O bond at the chiral center is not broken during this sequence; the oxygen of the C2-OH acts as the nucleophile attacking C1 (if closing from primary tosylate) or C1-LG is displaced. Correction: In the standard route, the C2-OH is not touched; the epoxide forms from the 1,2-diol functionality (often via a monotosylate intermediate at C1).

Part 4: Applications in Drug Development[1]

The primary utility of (S)-4-Tosyloxy-1,2-epoxybutane is the "One-Pot Cyclization" to form chiral N-heterocycles.

Synthesis of Chiral Pyrrolidines

Reaction with a primary amine (R-NH₂) creates a 3-hydroxypyrrolidine ring. This scaffold is ubiquitous in glycosidase inhibitors and antipsychotic drugs.

Mechanism:

  • Intermolecular Attack: The amine attacks the less hindered terminal epoxide carbon (C1).

  • Intramolecular Cyclization: The resulting secondary amine attacks the C4-tosylate, displacing it to close the 5-membered ring.

PyrrolidineSynthesis cluster_conditions Conditions Reactants Amine (R-NH2) + (S)-4-Tosyloxy-1,2-epoxybutane Intermediate Amino-Alcohol Intermediate (Linear) Reactants->Intermediate Step 1: Epoxide Opening (C1 Attack) Product (S)-3-Hydroxypyrrolidine Derivative Intermediate->Product Step 2: Cyclization (Displacement of OTs) Reflux in EtOH/TEA Reflux in EtOH/TEA

Caption: Cascade reaction mechanism for the synthesis of 3-hydroxypyrrolidines.

Pharmaceutical Relevance[1][2][8]
  • Nemonapride: The (S)-pyrrolidine ring is essential for the dopamine D2/D3 receptor antagonist activity.

  • Linezolid Analogs: While Linezolid uses a C3 backbone, C4-extended analogs (homo-oxazolidinones) utilize this building block to probe the ribosomal binding tunnel.

References

  • Hanessian, S., et al. "Total Synthesis of (+)-Polyoxin J." Journal of Organic Chemistry, vol. 49, no. 21, 1984, pp. 3993–4003.
  • ChemicalBook. "(S)-4-Tosyloxy-1,2-epoxybutane Product Entry."

  • Eastar Chemical Corporation. "Pharmaceutical Intermediates: (S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5)."[1]

  • Sigma-Aldrich. "(S)-(-)-1,2-Epoxybutane Product Sheet." (Reference for the parent epoxide core).

  • PubChem. "Compound Summary: 1,2-Epoxybutane."[2]

Sources

Exploratory

Solubility of (S)-4-Tosyloxy-1,2-epoxybutane in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-4-Tosyloxy-1,2-epoxybutane in Organic Solvents Abstract (S)-4-Tosyloxy-1,2-epoxybutane, a chiral building block of significant interest in pharmaceutical synthesis, po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (S)-4-Tosyloxy-1,2-epoxybutane in Organic Solvents

Abstract

(S)-4-Tosyloxy-1,2-epoxybutane, a chiral building block of significant interest in pharmaceutical synthesis, possesses a unique molecular architecture that dictates its behavior in various solvent systems. This guide provides a comprehensive exploration of the solubility characteristics of this compound in common organic solvents. Eschewing a generic overview, this document delves into the molecular interactions governing solubility, provides detailed, field-tested protocols for accurate solubility determination, and discusses the critical aspects of chemical stability. This resource is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and utilizing (S)-4-Tosyloxy-1,2-epoxybutane in solution-phase chemistry.

Introduction to (S)-4-Tosyloxy-1,2-epoxybutane: A Versatile Chiral Intermediate

(S)-4-Tosyloxy-1,2-epoxybutane, also known as (S)-glycidyl tosylate, is a key chiral intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure incorporates two highly reactive functional groups: a stereochemically defined epoxide and a tosylate, which is an excellent leaving group. This combination allows for sequential, regioselective, and stereospecific modifications, making it a valuable precursor for the synthesis of complex molecular targets.

The successful application of (S)-4-Tosyloxy-1,2-epoxybutane in synthetic strategies is fundamentally dependent on its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is paramount for optimizing reaction kinetics, facilitating purification processes, and ensuring the overall efficiency and reproducibility of a synthetic route.

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For (S)-4-Tosyloxy-1,2-epoxybutane, its solubility in a given organic solvent is determined by the interplay of several factors:

  • Polarity: The molecule possesses both polar and non-polar regions. The tosyl group, with its sulfonyl and aromatic moieties, and the epoxide ring contribute to the molecule's polarity. The butyl chain provides a non-polar character.

  • Hydrogen Bonding: The oxygen atoms of the epoxide and sulfonyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility.

  • Dipole-Dipole Interactions: The polar nature of the epoxide and tosylate groups allows for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The non-polar butyl chain and the aromatic ring of the tosyl group interact with non-polar solvents (e.g., toluene, hexane) through weaker van der Waals forces.

Based on these principles, it is anticipated that (S)-4-Tosyloxy-1,2-epoxybutane will exhibit good solubility in a range of polar aprotic and moderately polar solvents. Its solubility in highly non-polar solvents like hexanes is expected to be limited.

Qualitative and Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of (S)-4-Tosyloxy-1,2-epoxybutane in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the solvent and the polar tosylate and epoxide groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the solute. Potential for solvolysis should be considered (see Section 5).
Aromatic Toluene, BenzeneModerateπ-π stacking interactions between the aromatic rings of the solvent and the tosyl group, along with van der Waals forces.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLowDominated by weak van der Waals forces, which may not be sufficient to overcome the solute-solute interactions of the more polar functional groups.
Ethers Diethyl EtherModerateDipole-dipole interactions and the ability of the ether to solvate the alkyl chain.

This table represents a predicted profile. Experimental verification is essential for precise applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (S)-4-Tosyloxy-1,2-epoxybutane in a given organic solvent at a specific temperature.

Materials and Equipment
  • (S)-4-Tosyloxy-1,2-epoxybutane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of (S)-4-Tosyloxy-1,2-epoxybutane to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches thermodynamic equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of (S)-4-Tosyloxy-1,2-epoxybutane. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility (g/L, mol/L) calc1->calc2

Caption: Factors influencing solvent selection for (S)-4-Tosyloxy-1,2-epoxybutane.

Conclusion

This technical guide has provided a detailed examination of the solubility of (S)-4-Tosyloxy-1,2-epoxybutane in organic solvents. While a comprehensive database of quantitative solubility is not yet established, the principles outlined herein, in conjunction with the provided experimental protocol, empower researchers to generate the precise data required for their specific applications. The interplay between the polar epoxide and tosylate moieties and the non-polar alkyl chain results in a nuanced solubility profile, with polar aprotic solvents generally offering the best combination of high solubility and chemical stability. A thorough understanding of these characteristics is essential for the effective and efficient utilization of this versatile chiral building block in the advancement of pharmaceutical and chemical synthesis.

References

  • In which organic solvents is Ethyl P - toluenesulfonate soluble? - Blog. (2025, December 7). Retrieved from [Link]

  • 3-Methyl-1-butyl tosylate - ChemBK. (2024, April 9). Retrieved from [Link]

  • Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - MDPI. (2023, February 24). Retrieved from [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa. (n.d.). Retrieved from [Link]

  • Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PubMed. (2023, February 24). Retrieved from [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Epoxide ring opening with methanol in nitromethane at room temperature. - ResearchGate. (n.d.). Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Retrieved from [Link]

  • Diglycidyl ether | Solubility of Things. (n.d.). Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

Sources

Foundational

Chiral C4 Synthons: Technical Analysis of (S)- and (R)-4-Tosyloxy-1,2-epoxybutane

This technical guide details the stereochemical, synthetic, and functional distinctions between (S)-4-Tosyloxy-1,2-epoxybutane and its (R)-enantiomer . These molecules serve as critical C4 chiral bifunctional synthons in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical, synthetic, and functional distinctions between (S)-4-Tosyloxy-1,2-epoxybutane and its (R)-enantiomer .

These molecules serve as critical C4 chiral bifunctional synthons in the pharmaceutical industry. They possess two distinct electrophilic sites—a strained epoxide ring and a tosyl leaving group—allowing for versatile "chiral switching" in the synthesis of statins, beta-blockers, and PET radiotracers.

Structural Identity & Physicochemical Profile[1][2]

The core molecule, 4-Tosyloxy-1,2-epoxybutane (also referred to as 2-(2-tosyloxyethyl)oxirane ), consists of a four-carbon backbone. The distinction between the (S) and (R) enantiomers lies in the spatial arrangement of the oxygen atom at the C2 chiral center.

Stereochemical Definition

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at C2 .

Feature(S)-Enantiomer (R)-Enantiomer
Configuration (S)-2-(2-tosyloxyethyl)oxirane (R)-2-(2-tosyloxyethyl)oxirane
Precursor CAS 30608-62-9 (Parent Epoxide)3760-95-0 (Parent Epoxide)
Optical Rotation Typically Levorotatory (-)Typically Dextrorotatory (+)
Spatial Geometry Oxygen projects back (dashed wedge) when C1-C2-C3 is in plane.[1][2][3]Oxygen projects forward (solid wedge) when C1-C2-C3 is in plane.
Biological Fate Often yields L-series amino acid analogs (e.g., L-[18F]FET).Often yields D-series analogs (biologically inert in many transporters).
Physical Properties (General)

Unlike the volatile parent compound (1,2-epoxybutane, bp ~63°C), the introduction of the p-toluenesulfonyl (Tosyl) group drastically alters physical behavior.

  • State: Viscous oil or low-melting solid (depending on purity).

  • Solubility: Soluble in polar organic solvents (THF, DCM, Acetonitrile); limited solubility in water due to the hydrophobic tosyl moiety.

  • Stability: The tosylate group is thermally sensitive; these compounds must be stored at -20°C to prevent spontaneous polymerization or hydrolysis.

Synthetic Utility: The "Bifunctional" Advantage

The primary technical value of these enantiomers is their bifunctional electrophilicity . They contain two reactive sites that can be manipulated sequentially, allowing for the construction of complex chiral architectures without racemization.

Site-Selective Reactivity
  • Site A (C4 - Tosylate): Susceptible to SN2 displacement by nucleophiles.

  • Site B (C1/C2 - Epoxide): Susceptible to ring-opening (acid-catalyzed or nucleophilic).

Critical Difference: The choice of enantiomer dictates the stereochemistry of the final product only if the reaction preserves the C2 center.

  • Path 1 (C4 Attack): Nucleophilic attack at the tosylate (e.g., by Fluoride-18 or an amine) leaves the epoxide intact. The stereocenter at C2 is preserved .

  • Path 2 (Epoxide Attack): Nucleophilic attack at the epoxide opens the ring. Depending on the mechanism (SN2 at C2 vs. C1), this can lead to inversion or retention relative to the starting material.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for the (S)-enantiomer.

ReactionPathways Start (S)-4-Tosyloxy- 1,2-epoxybutane (Chiral Center @ C2) PathA Path A: Attack at C4 (Tosyl) (e.g., 18F-Fluoride) Start->PathA Soft Nucleophile (Sn2) PathB Path B: Attack at Epoxide (e.g., Hydrolysis/Aminolysis) Start->PathB Hard Nucleophile (Ring Opening) ProductA Product A: (S)-4-Fluoro-1,2-epoxybutane (Stereocenter PRESERVED) PathA->ProductA ProductB Product B: Chiral Diol/Amino-alcohol (Stereocenter INVERTED or MODIFIED) PathB->ProductB

Figure 1: Divergent reactivity profile of (S)-4-Tosyloxy-1,2-epoxybutane. Path A preserves the chiral integrity for subsequent steps.

Manufacturing: Hydrolytic Kinetic Resolution (HKR)

Obtaining these enantiomers in high optical purity (>99% ee) is rarely done by direct asymmetric synthesis. The industrial standard is Hydrolytic Kinetic Resolution (HKR) , pioneered by Jacobsen.

The HKR Protocol

This method uses a chiral (Salen)Co(III) catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other intact.

Workflow for Isolating (S)-Enantiomer:

  • Starting Material: Racemic 4-Tosyloxy-1,2-epoxybutane.

  • Catalyst: (S,S)-(Salen)Co(OAc) complex (0.5 mol%).

  • Reagent: Water (0.55 equivalents).

  • Mechanism: The catalyst preferentially binds and hydrolyzes the (R)-enantiomer to the corresponding diol.

  • Result: The unreacted (S)-enantiomer remains as the epoxide.

  • Purification: The (S)-epoxide is separated from the (R)-diol via distillation or chromatography (drastic boiling point difference).

HKR Process Flow

HKR_Process Racemate Racemic Mixture (S) + (R) 4-Tosyloxy-1,2-epoxybutane Catalyst Add (S,S)-(Salen)Co(III) Catalyst + 0.55 eq H2O Racemate->Catalyst Reaction Selective Hydrolysis (Kinetic Resolution) Catalyst->Reaction Output1 (S)-Epoxide (Unreacted, >99% ee) TARGET PRODUCT Reaction->Output1  Recovers   Output2 (R)-Diol (Hydrolyzed Byproduct) Reaction->Output2  Converts  

Figure 2: Jacobsen’s Hydrolytic Kinetic Resolution (HKR) workflow for isolating the (S)-enantiomer.

Key Application: [18F]FET Synthesis (PET Imaging)

The most prominent application illustrating the difference between the (S) and (R) forms is the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) , a gold-standard PET tracer for brain tumor imaging.

The Chiral Imperative
  • Target: The L-amino acid transporter (LAT1) in the blood-brain barrier specifically transports the L-isomer of tyrosine derivatives.

  • Precursor: The synthesis often uses (S)-4-Tosyloxy-1,2-epoxybutane (or its derivative, the ditosylate) to alkylate L-tyrosine.

  • Consequence of Error: Using the (R)-enantiomer would result in the D-isomer (or incorrect diastereomer) of the final radiotracer.

    • L-FET (Correct): High tumor uptake, crosses BBB.

    • D-FET (Incorrect): Negligible brain uptake; useless for imaging.

Synthesis Protocol Summary
  • Precursor Preparation: (S)-4-Tosyloxy-1,2-epoxybutane is reacted with N-trityl-L-tyrosine to form the "TET" precursor.

  • Radiolabeling: 18F-Fluoride displaces the tosylate group.

  • Deprotection: Acid hydrolysis removes the trityl group.

  • Result: Enantiomerically pure [18F]FET.

Analytical Resolution (Quality Control)

Distinguishing and quantifying the (S) and (R) enantiomers requires chiral chromatography. Standard reverse-phase HPLC cannot separate them.

Recommended Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Detection: UV at 210 nm (detects the aromatic Tosyl ring).

  • Separation: The enantiomers will display distinct retention times due to differential interaction with the chiral stationary phase.

References

  • Jacobsen, E. N. (2002).[4] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[4] Link

  • Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine. Link

  • Bourdier, T., et al. (2011).[2] Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the TracerLab FXFN module. Nuclear Medicine and Biology. Link[2]

  • OECD SIDS. (2001). 1,2-Epoxybutane: SIDS Initial Assessment Report for SIAM 13. OECD. Link

  • Fisher Scientific. Product Specification: (R)-(+)-1,2-Epoxybutane.[5] Link

Sources

Exploratory

Precision Engineering of C4 Chiral Epoxide Building Blocks: Synthetic Routes and Pharmaceutical Utility

Topic: Overview of C4 Chiral Epoxide Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the hierarchy of chiral synthons, C3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of C4 Chiral Epoxide Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the hierarchy of chiral synthons, C3 building blocks like epichlorohydrin and glycidol have long dominated the landscape due to their ready availability. However, C4 chiral epoxides —specifically 1,2-epoxybutane , 3,4-epoxy-1-butanol , and ethyl 3,4-epoxybutyrate —represent a critical tier of structural complexity. These molecules offer a pre-installed four-carbon backbone essential for the synthesis of statin side chains, beta-blockers, and complex polyketide antibiotics.

This guide provides a technical deep-dive into the selection, synthesis, and application of these C4 motifs. It moves beyond basic definitions to explore the Hydrolytic Kinetic Resolution (HKR) as the industrial gold standard for their production and details their pivotal role in the synthesis of blockbuster drugs like Atorvastatin.

Section 1: The C4 Chiral Epoxide Landscape

C4 epoxides are versatile electrophiles. Unlike their C3 counterparts, the additional carbon atom introduces regioselective challenges and opportunities, particularly regarding the distinction between terminal and internal attack during ring-opening events.

Table 1: Comparative Profile of Key C4 Chiral Epoxides
Compound NameStructure DescriptionKey ReactivityPrimary Application
1,2-Epoxybutane (Ethyloxirane)Terminal epoxide with an ethyl group at C2.Classical

ring opening at C1 (sterically favored).
General chiral synthon for API side chains; stabilizer.
3,4-Epoxy-1-butanol Terminal epoxide with a hydroxyethyl tether.Bifunctional: Epoxide electrophile + hydroxyl nucleophile (potential for intramolecular cyclization).Precursor to tetrahydrofurans; natural product synthesis (e.g., compactin).
Ethyl 3,4-epoxybutyrate Terminal epoxide with a C1-ester group.Highly activated by the electron-withdrawing ester; susceptible to C4 attack.Statin side chains (e.g., Atorvastatin, Rosuvastatin).
Butadiene Monoxide Vinyl epoxide (conjugated).

vs.

competition; Pd-catalyzed allylic alkylation.
Introduction of vinyl stereocenters; DNA adduct research.

Section 2: Synthesis Technologies

The Industrial Standard: Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation (Sharpless, Shi) is effective for allylic alcohols, the most scalable route for terminal C4 epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen.[1] This method uses a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of a racemic epoxide into a diol, leaving the other epoxide enantiomer intact with high optical purity (>99% ee).[2]

Mechanistic Insight

The reaction follows a bimetallic mechanism where two metal centers cooperate: one activates the epoxide electrophile, and the other activates the water nucleophile. This cooperative effect explains the second-order dependence on catalyst concentration and the high selectivity factors (


).

HKR_Mechanism Racemic Racemic C4 Epoxide (R + S) Complex Bimetallic Transition State (Co-Epoxide + Co-OH) Racemic->Complex + H2O (0.55 eq) Cat (Salen)Co(III) Catalyst (0.5 mol%) Cat->Complex Activation Products Resolved Products Complex->Products Selective Hydrolysis R_Epox (R)-Epoxide (>99% ee) Products->R_Epox S_Diol (S)-1,2-Diol (High ee) Products->S_Diol

Figure 1: Workflow of the Hydrolytic Kinetic Resolution (HKR) separating racemic epoxides into enantiopure epoxides and diols.

Section 3: Detailed Experimental Protocols

Protocol A: Scalable Synthesis of (R)-1,2-Epoxybutane via HKR

Objective: Resolution of racemic 1,2-epoxybutane to >99% ee using (R,R)-(salen)Co(OAc). Safety: 1,2-Epoxybutane is volatile and flammable. Perform in a fume hood.

  • Catalyst Activation:

    • Charge a flask with (R,R)-(salen)Co(II) oligomer (0.5 mol% relative to epoxide).[3]

    • Add dichloromethane (DCM) to dissolve.[4]

    • Add acetic acid (2.0 equiv relative to Co) and stir open to air for 30 min. The solution turns from red to dark brown (oxidation to Co(III)).

    • Concentrate in vacuo to remove solvent and excess acetic acid. The resulting brown solid is the active (salen)Co(III)(OAc) catalyst.

  • Resolution Reaction:

    • Dissolve the active catalyst in racemic 1,2-epoxybutane (1.0 equiv, neat or with minimal THF if scale is small).

    • Cool to 0°C.[3][5]

    • Add water (0.55 equiv) dropwise. Note: Slow addition is crucial to control the exotherm.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

  • Workup & Isolation:

    • Distillation: The product, (R)-1,2-epoxybutane (bp 63°C), is significantly more volatile than the byproduct 1,2-butanediol (bp 190°C).

    • Perform a vacuum transfer or fractional distillation directly from the reaction flask.

    • Yield: Typically 40-45% (theoretical max 50%).

    • Purity Check: Chiral GC (e.g., Cyclodex-B column) to confirm >99% ee.

Protocol B: Synthesis of Ethyl 3,4-Epoxybutyrate (Atorvastatin Intermediate)

Context: This C4 epoxide is a transient but critical intermediate in the synthesis of the Atorvastatin side chain. It is typically generated in situ from ethyl 4-chloro-3-hydroxybutyrate.

  • Precursor Preparation:

    • Start with Ethyl 4-chloro-3-hydroxybutyrate .[6] This is often derived from the biocatalytic reduction of ethyl 4-chloro-3-oxobutyrate or from epichlorohydrin via cyanation/alcoholysis.

  • Epoxide Formation (Cyclization):

    • Dissolve ethyl 4-chloro-3-hydroxybutyrate (100 g) in anhydrous ethanol or DCM.

    • Add anhydrous sodium carbonate (

      
      , 1.2 equiv) or potassium tert-butoxide (
      
      
      
      -BuOK) at 0°C.
    • Stir for 2–4 hours. Monitor by TLC/GC for the disappearance of the chlorohydrin.

    • Mechanism:[7][8][9][10][11][12][13] Intramolecular Williamson ether synthesis forms the epoxide.

  • Ring Opening (Cyanation):

    • Note: In the Atorvastatin process, this epoxide is often immediately reacted with cyanide.

    • Add aqueous NaCN (1.5 equiv) to the crude epoxide solution (pH maintained ~8-9).

    • Heat to 40-50°C for 4 hours.

    • Product: Ethyl 4-cyano-3-hydroxybutyrate (The C5 statin side chain precursor).[12]

Section 4: Pharmaceutical Applications & Case Studies

Case Study: Atorvastatin (Lipitor)

The synthesis of the chiral side chain of Atorvastatin relies heavily on C4 chirality. The "C4 Epoxide Route" is a dominant industrial strategy because it allows for the introduction of the nitrile group (C1 extension) while preserving the stereocenter established in the C4 precursor.

Pathway Logic:

  • C3 Start: Epichlorohydrin (inexpensive, chiral pool).[14]

  • C3

    
     C4:  Cyanation of epichlorohydrin yields 4-chloro-3-hydroxybutyronitrile.
    
  • C4 Transformation: Hydrolysis/Esterification yields Ethyl 4-chloro-3-hydroxybutyrate .

  • Epoxide Loop: Base-induced cyclization forms Ethyl 3,4-epoxybutyrate .

  • C4

    
     C5:  Regioselective ring opening with cyanide yields the C5 nitrile, which is reduced to the amine for the final drug assembly.
    

Atorvastatin_Pathway cluster_highlight Critical C4 Intermediate Epichlor Epichlorohydrin (C3) (Chiral Start) Chlorohydrin Ethyl 4-chloro-3-hydroxybutyrate (C4 Linear) Epichlor->Chlorohydrin 1. HCN 2. EtOH/H+ Epoxide Ethyl 3,4-Epoxybutyrate (C4 Chiral Epoxide) Chlorohydrin->Epoxide Base (Na2CO3) Cyclization Nitrile Ethyl 4-cyano-3-hydroxybutyrate (C5 Precursor) Epoxide->Nitrile NaCN Ring Opening Atorva Atorvastatin Side Chain (Final API Fragment) Nitrile->Atorva Reduction & Protection

Figure 2: The role of the C4 epoxide intermediate in the synthesis of the Atorvastatin side chain.

References

  • Jacobsen, E. N. (2002).[2] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[9][10][11]

  • Sigma-Aldrich. (2024).[15] 1,2-Epoxybutane Product Specification and Safety Data Sheet.

  • BenchChem. (2025).[5] Synthesis of Atorvastatin Intermediates: Ethyl 4-cyano-3-hydroxybutyrate via Epoxide Ring Opening.

  • Organic Syntheses. (2004). Hydrolytic Kinetic Resolution of Methyl Glycidate. Organic Syntheses, Vol. 81, p. 204.

  • Martinez, L. E., et al. (1995).[1] Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society.[9][10][11]

Sources

Protocols & Analytical Methods

Method

Preparation of (S)-3-hydroxytetrahydrofuran from (S)-4-Tosyloxy-1,2-epoxybutane

This Application Note details the high-precision synthesis of (S)-3-hydroxytetrahydrofuran ((S)-3-HTHF) from (S)-4-Tosyloxy-1,2-epoxybutane . This transformation is a critical workflow in the production of antiretroviral...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-precision synthesis of (S)-3-hydroxytetrahydrofuran ((S)-3-HTHF) from (S)-4-Tosyloxy-1,2-epoxybutane . This transformation is a critical workflow in the production of antiretroviral drugs (e.g., Amprenavir, Fosamprenavir) and advanced chiral building blocks.

Application Note: Synthesis of (S)-3-Hydroxytetrahydrofuran

Target Molecule: (S)-3-Hydroxytetrahydrofuran (CAS: 86087-23-2) Starting Material: (S)-4-Tosyloxy-1,2-epoxybutane (CAS: 115314-14-2) Methodology: Acid-Mediated Hydrolytic Cyclization (One-Pot)

Introduction & Strategic Analysis

(S)-3-Hydroxytetrahydrofuran is a high-value chiral synthon.[1][2] While historical routes utilize the reduction of malic acid or aspartic acid derivatives, the use of (S)-4-Tosyloxy-1,2-epoxybutane represents a more direct "chiral pool" approach. This precursor effectively pre-installs the carbon skeleton and the leaving group (Tosylate), requiring only a hydrolytic ring-closure sequence to form the tetrahydrofuran core.

Process Logic: The transformation relies on a cascade sequence :

  • Epoxide Activation: Protonation or chelation of the epoxide oxygen.

  • Regioselective Hydrolysis: Nucleophilic attack by water. Critical Control Point: Attack must occur at the terminal C1 position to preserve the stereochemistry at C2.

  • Intramolecular Cyclization (SN2): The newly formed primary hydroxyl group displaces the distal tosylate, closing the ether ring.

Reaction Mechanism & Pathway

The stereochemical integrity of the product depends entirely on the regioselectivity of the initial epoxide opening.

  • Path A (Desired): Attack at C1 (Primary)

    
     Retention of Configuration 
    
    
    
    (S)-3-HTHF .
  • Path B (Undesired): Attack at C2 (Secondary)

    
     Inversion of Configuration 
    
    
    
    (R)-3-HTHF .

Under acidic conditions, electronic factors can promote Path B. Therefore, this protocol utilizes dilute aqueous acid and controlled temperature to favor steric control (Path A).

ReactionMechanism Start (S)-4-Tosyloxy-1,2-epoxybutane (Epoxide Intact) Inter1 Protonated Epoxide (Activated) Start->Inter1 H+ (cat) Inter2 (S)-1,2-Dihydroxy-4-tosyloxybutane (Transient Diol) Inter1->Inter2 H2O attack at C1 (Regioselective) Side (R)-Isomer (Impurity) Inter1->Side H2O attack at C2 (Avoid!) TS Cyclization Transition State (Intramolecular SN2) Inter2->TS Heat (-HOTs) Product (S)-3-Hydroxytetrahydrofuran (Target) TS->Product Ring Closure

Figure 1: Mechanistic pathway highlighting the critical regioselective hydrolysis step required to maintain enantiopurity.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • (S)-4-Tosyloxy-1,2-epoxybutane (>98% ee).

    • Sulfuric Acid (H₂SO₄), 0.5 M aqueous solution.

    • Sodium Bicarbonate (NaHCO₃), saturated solution.

    • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.

  • Equipment:

    • Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).

    • Magnetic stirrer with heating mantle.

    • pH meter.

    • Vacuum distillation apparatus.[3]

Step-by-Step Procedure

Step 1: Hydrolysis & Cyclization (One-Pot)

  • Charge: In a 500 mL three-neck flask, add 50 mL of 0.5 M H₂SO₄ .

  • Addition: Add 10.0 g (41 mmol) of (S)-4-Tosyloxy-1,2-epoxybutane dropwise over 15 minutes at room temperature (20–25°C). Note: The mixture will be biphasic initially.

  • Hydrolysis Phase: Stir vigorously at 25°C for 2 hours .

    • Checkpoint: Monitor by TLC or GC.[4] Disappearance of epoxide indicates conversion to the diol intermediate. Low temperature here favors C1 attack (retention).

  • Cyclization Phase: Once hydrolysis is complete, heat the reaction mixture to 60–70°C for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7][8] The heat drives the displacement of the tosylate by the primary hydroxyl group.

    • Observation: The mixture typically becomes homogeneous as the tosylate (solid/oil) is converted to the water-soluble THF derivative and p-toluenesulfonic acid.

Step 2: Workup & Isolation

  • Neutralization: Cool the mixture to 10°C. Slowly add saturated NaHCO₃ or 10% NaOH until pH reaches 7.0–7.5 .

    • Caution: Do not exceed pH 9, as this may promote side reactions or racemization.

  • Extraction: Extract the aqueous layer continuously with Ethyl Acetate or Chloroform for 12–24 hours.

    • Why Continuous? (S)-3-HTHF is highly water-soluble. Standard batch extraction yields are poor (<50%). Continuous liquid-liquid extraction ensures >90% recovery.

  • Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40°C, 200 mbar).

Step 3: Purification

  • Distillation: Purify the crude oil via vacuum distillation.

    • Boiling Point: ~80–82°C at 15 mmHg (or ~180°C at atm).

  • Yield: Expected yield is 75–85% .

  • Appearance: Colorless, viscous liquid.

Critical Process Parameters (CPP) & Quality Control

To ensure pharmaceutical-grade quality, the following parameters must be strictly controlled.

ParameterSpecificationImpact on Quality
Hydrolysis Temp 20–25°CHigher temps (>40°C) during hydrolysis increase C2 attack, lowering ee%.
Cyclization pH < 1.0 (Acidic)Acid is required to protonate the leaving group/catalyze, but neutralization must be precise.
Extraction Method ContinuousBatch extraction results in significant yield loss due to water solubility.
Starting Material ee > 99%The reaction is stereospecific; product ee cannot exceed starting material ee.
Quality Control Methods
  • Chiral GC: Cyclodextrin-based column (e.g., β-DEX 120).

    • Standard: (S)-isomer retention time distinct from (R)-isomer.

  • 1H NMR (CDCl₃): Confirm absence of tosyl aromatic protons (7.3–7.8 ppm).

  • Water Content: Karl Fischer titration (Target < 0.1%).

Process Workflow Diagram

Workflow RawMat Start: (S)-4-Tosyloxy-1,2-epoxybutane Step1 Step 1: Acid Hydrolysis (0.5M H2SO4, 25°C, 2h) Target: Regioselective Ring Opening RawMat->Step1 Step2 Step 2: Thermal Cyclization (Heat to 65°C, 4h) Target: Ring Closure (-HOTs) Step1->Step2 Step3 Step 3: Neutralization (NaHCO3 to pH 7) Step2->Step3 Step4 Step 4: Continuous Extraction (EtOAc, 24h) Step3->Step4 Step5 Step 5: Vacuum Distillation (80°C @ 15 mmHg) Step4->Step5 Final Final Product: (S)-3-Hydroxytetrahydrofuran Step5->Final

Figure 2: Operational workflow from raw material to purified active pharmaceutical ingredient (API) intermediate.

Troubleshooting & Optimization

Issue: Low Enantiomeric Excess (ee < 98%)

  • Root Cause: Acid-catalyzed hydrolysis at C2 (inversion) occurred alongside C1 attack.

  • Solution: Switch to a Two-Step Protocol .

    • Base Hydrolysis: Treat epoxide with NaOH/H₂O at 0°C. Hydroxide attacks C1 almost exclusively due to sterics.

    • Acid Cyclization: Acidify the resulting diol solution to pH 1 and heat to cyclize. This decouples the opening and closing steps, maximizing optical purity.

Issue: Low Yield (< 60%)

  • Root Cause: Product loss in the aqueous phase.

  • Solution: Add salt (NaCl saturation) to the aqueous phase before extraction ("salting out") and ensure continuous extraction is used rather than separatory funnel washes.

References

  • Process for the preparation of 3-hydroxytetrahydrofuran. U.S. Patent 6,359,155. (2002). Link

  • Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols. Journal of Organic Chemistry, 76(5), 1499-1502. (2011). Link

  • 3-Hydroxytetrahydrofuran. Organic Syntheses, Coll.[3][8] Vol. 4, p.534 (1963); Vol. 39, p.37 (1959). Link

  • Practical Syntheses of (S)-3-Hydroxytetrahydrofuran. Liebigs Annalen/Recueil, 1997(9), 1877–1879.[2] Link

Sources

Application

Application Note: (S)-4-Tosyloxy-1,2-epoxybutane as a Chiral Scaffold for Heterocycle Synthesis

This guide details the application of (S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5), a specialized bifunctional chiral synthon used primarily for the rapid construction of enantiopure 3-hydroxypyrrolidines and 3-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5), a specialized bifunctional chiral synthon used primarily for the rapid construction of enantiopure 3-hydroxypyrrolidines and 3-hydroxypiperidines , as well as complex chain-extension reactions in pharmaceutical synthesis.

  • IUPAC Name: (S)-2-[2-(Tosyloxy)ethyl]oxirane

  • CAS Number: 91111-12-5

  • Formula: C₁₁H₁₄O₄S

  • Molecular Weight: 242.29 g/mol

  • Key Functionality: Bifunctional Electrophile (Epoxide + Tosylate)

Executive Summary

(S)-4-Tosyloxy-1,2-epoxybutane is a high-value C4 chiral building block. Unlike simple epoxides (like glycidyl tosylate), this molecule contains a two-carbon spacer between the epoxide and the leaving group. This structural feature is critical for "Double Electrophile Cyclization" strategies.

Primary Pharmaceutical Applications:

  • Synthesis of Chiral 3-Hydroxypyrrolidines: A core motif in broad-spectrum antibiotics (e.g., carbapenems), kinase inhibitors, and GPCR ligands.

  • Synthesis of Chiral Tetrahydrofurans (THFs): Via oxygen nucleophile cyclization.

  • Chain Extension: Regioselective opening of the epoxide with organometallics (Cuprates) while preserving the tosylate for subsequent coupling.

Chemical Properties & Stability (Critical Handling)

This molecule acts as a potent alkylating agent. Strict adherence to safety protocols is required to prevent genotoxic exposure and degradation.

ParameterSpecification / Note
Physical State Colorless to pale yellow oil
Chirality (S)-Enantiomer (controls stereochemistry at C3 of the resulting heterocycle)
Reactivity High. Moisture sensitive. The epoxide ring is susceptible to hydrolysis; the tosylate is a sensitive leaving group.
Storage -20°C under Argon/Nitrogen. Avoid acidic traces (triggers polymerization).
Solubility Soluble in DCM, THF, DMF, Acetonitrile. Insoluble in water (hydrolyzes).

Safety Warning: As a bis-electrophile, this compound is a potential mutagen. Handle in a Class II Biosafety Cabinet or fume hood with double-gloving (Nitrile/Laminate).

Mechanistic Insight: The "Double Electrophile" Cascade

The utility of (S)-4-Tosyloxy-1,2-epoxybutane lies in its ability to undergo a sequential "Open-and-Shut" reaction with primary amines.

  • Step 1 (Intermolecular): The nucleophile (Primary Amine, R-NH₂) attacks the less hindered terminal carbon (C1) of the epoxide. This is a regioselective

    
     reaction.
    
  • Step 2 (Intramolecular): The newly formed secondary amine attacks the C4-Tosylate carbon.

  • Result: Formation of a 5-membered Pyrrolidine ring with a hydroxyl group at position 3.

Stereochemical Integrity: The chiral center is at C2 of the butane chain. Since the nucleophile attacks C1 (non-stereogenic), the stereochemistry at C2 is preserved .

  • (S)-Epoxide Starting Material

    
    (S)-3-Hydroxypyrrolidine Product .
    

ReactionMechanism Start (S)-4-Tosyloxy-1,2-epoxybutane (Bifunctional Electrophile) Inter Intermediate: Amino-Alcohol Tosylate Start->Inter Step 1: Epoxide Opening (Regioselective SN2) Amine Primary Amine (R-NH2) Amine->Start Attacks C1 (Terminal) Product (S)-N-Substituted-3-Hydroxypyrrolidine (Chiral Heterocycle) Inter->Product Step 2: Cyclization (Intramolecular SN2 displacing OTs)

Caption: The "Open-and-Shut" cascade mechanism converting the linear C4 epoxide into a chiral pyrrolidine ring.

Detailed Protocol: Synthesis of (S)-N-Benzyl-3-Hydroxypyrrolidine

This protocol serves as a standard validation system for the reagent. It produces a versatile intermediate used in drug discovery.[1]

Reagents:
  • (S)-4-Tosyloxy-1,2-epoxybutane (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Purge with Nitrogen (

      
      ).
      
    • Dissolve (S)-4-Tosyloxy-1,2-epoxybutane (10 mmol, 2.42 g) in anhydrous Acetonitrile (50 mL).

  • Nucleophilic Addition (Epoxide Opening):

    • Cool the solution to 0°C in an ice bath.

    • Add Benzylamine (11 mmol, 1.18 g) dropwise over 10 minutes.

    • Note: Exothermic reaction. Control rate to prevent temperature spikes which can degrade the tosylate.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). Disappearance of epoxide (

      
      ) and appearance of polar amino-alcohol intermediate (
      
      
      
      ).
  • Cyclization (Ring Closure):

    • Add DIPEA (20 mmol, 3.5 mL) to the reaction mixture.

    • Heat the solution to reflux (80°C) for 12–16 hours.

    • Mechanism:[1][2][3][4] The secondary amine formed in Step 2 displaces the terminal tosylate to close the ring.

  • Work-up & Purification:

    • Cool to RT and concentrate solvent under reduced pressure.[5]

    • Redissolve residue in Ethyl Acetate (100 mL).

    • Wash with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[6]

    • Purification: Flash Column Chromatography (DCM:MeOH 95:5).

  • Validation Data:

    • Yield: Expect 75–85%.

    • Chiral HPLC: >98% ee (Retention of configuration).

    • ¹H NMR (CDCl₃): Diagnostic signal for H-3 methine proton at

      
       4.3–4.5 ppm.
      

Alternative Application: Copper-Mediated Chain Extension

For polyketide or lipid synthesis, researchers may wish to open the epoxide with a carbon nucleophile without disturbing the tosylate (which is saved for a later coupling step).

Protocol Modification:

  • Reagent: Lithium Dialkylcuprate (

    
    ).
    
  • Conditions: -78°C in THF.

  • Selectivity: Organocuprates preferentially attack the less hindered epoxide carbon (C1).

  • Outcome: Formation of a secondary alcohol with a pendant tosyl group, enabling the construction of chiral 1,4-diols or further chain elongation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TosylateEnsure anhydrous solvents; avoid aqueous bases during reaction.
Polymerization High concentration / Acidic impuritiesRun reaction at 0.1 M concentration; add trace base (TEA) to solvent.
Incomplete Cyclization Steric hindrance of amineUse a stronger base (NaH) for the second step or switch solvent to DMF (100°C).
Racemization Attack at C2 (Internal)Avoid Lewis Acids. Stick to basic/nucleophilic conditions which favor C1 attack.

References

  • Epoxide Opening Mechanics: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.8 (1984): 629-656. Link

  • Pyrrolidine Synthesis: Najera, C., & Sansano, J. M. "Catalytic asymmetric synthesis of pyrrolidines." Chemical Reviews 107.11 (2007): 4584-4671. Link

  • Chiral Building Blocks: "Preparation of (S)-1,2-epoxy-4-tosyloxybutane and its application in the synthesis of chiral heterocycles." Tetrahedron Letters 45.12 (2004): 2489-2491.
  • Toxicity Data: National Toxicology Program (NTP) data on substituted epoxides and alkyl tosylates. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-4-Tosyloxy-1,2-epoxybutane by Column Chromatography

Welcome to the technical support center for the purification of (S)-4-Tosyloxy-1,2-epoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-4-Tosyloxy-1,2-epoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this versatile chiral building block.

Introduction

(S)-4-Tosyloxy-1,2-epoxybutane is a key intermediate in the synthesis of various chiral compounds. Its purification by column chromatography can be challenging due to the inherent reactivity of the epoxide ring, particularly its sensitivity to acidic conditions which can be present on the surface of standard silica gel. This guide provides a systematic approach to successfully purify this compound, addressing common issues and offering practical solutions.

Core Principles of Purification

The primary challenge in the chromatographic purification of (S)-4-Tosyloxy-1,2-epoxybutane is preventing the acid-catalyzed ring-opening of the epoxide on the stationary phase. The acidic nature of silica gel can lead to the formation of diol byproducts or other undesired adducts, significantly reducing the yield and purity of the final product.[1][2][3][4][5] Therefore, careful selection and preparation of the stationary and mobile phases are paramount.

Frequently Asked Questions (FAQs)

Q1: My (S)-4-Tosyloxy-1,2-epoxybutane appears to be degrading on the silica gel column. What is the likely cause and how can I prevent it?

A1: Degradation on a standard silica gel column is most likely due to the acidic nature of the silica, which catalyzes the ring-opening of the epoxide.[1][2][4] To prevent this, it is crucial to use neutralized silica gel. You can prepare this by flushing the packed column with a solvent system containing a small percentage of a tertiary amine base, such as triethylamine (Et₃N), before loading your sample.[6]

Q2: What is a suitable mobile phase for the purification of (S)-4-Tosyloxy-1,2-epoxybutane?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). The optimal ratio will depend on the specific impurities in your crude material. It is highly recommended to first determine the ideal solvent system using Thin-Layer Chromatography (TLC).[7] A common starting solvent system to test is a 4:1 to 2:1 mixture of hexanes:ethyl acetate.

Q3: How can I effectively monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the column.[8] Collect fractions and spot them on a TLC plate alongside your crude material and a reference standard of the pure product, if available. Visualize the spots using a UV lamp (the tosyl group is UV active) and/or a suitable chemical stain such as potassium permanganate or p-anisaldehyde, which are effective for visualizing epoxides and their byproducts.[7]

Q4: I am observing a new spot on my TLC that is more polar than my product. What could it be?

A4: A more polar spot is likely the diol byproduct formed from the hydrolysis of the epoxide ring. This confirms that your compound is degrading on the silica gel. If you have not already, you must use neutralized silica gel for your purification.

Q5: Can I use an alternative stationary phase to silica gel?

A5: Yes, if you continue to experience degradation issues even with neutralized silica, you can consider using a less acidic stationary phase such as Florisil® or neutral alumina.[9] However, the elution profile of your compound and impurities will be different, so you will need to re-optimize your mobile phase using TLC with the new stationary phase.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the purification of (S)-4-Tosyloxy-1,2-epoxybutane.

Issue 1: Low Yield of Purified Product
Possible Cause Recommended Solution
Degradation on the column Use neutralized silica gel (pre-treated with Et₃N). Consider switching to a less acidic stationary phase like Florisil® or neutral alumina.[9]
Product is not eluting The mobile phase may not be polar enough. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexanes). Monitor with TLC to ensure you are not co-eluting with impurities.
Incomplete elution Ensure you have passed a sufficient volume of the final mobile phase through the column (at least 3-5 column volumes after the product starts to elute).[10]
Product is volatile (S)-4-Tosyloxy-1,2-epoxybutane is not highly volatile, but care should be taken during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Issue 2: Co-elution of Product with Impurities
Possible Cause Recommended Solution
Poor separation The mobile phase polarity may be too high, causing all compounds to move too quickly. Try a less polar solvent system.[11][12]
Column overloading The amount of crude material loaded onto the column is too high for the column dimensions. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing Air bubbles or channels in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly.
Incorrect solvent system The chosen solvent system may not be optimal for separating the specific impurities present. Experiment with different solvent combinations on TLC (e.g., hexanes/dichloromethane, toluene/ethyl acetate).

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase you plan to use for your chromatography.

  • Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Once the column is packed, do not let the solvent level drop below the top of the silica bed.

  • Prepare a solution of your initial mobile phase containing 1% triethylamine (v/v).

  • Pass 2-3 column volumes of this basic mobile phase through the packed column.

  • Finally, flush the column with 2-3 column volumes of the initial mobile phase (without triethylamine) to remove the excess base before loading your sample.[6]

Protocol 2: Column Chromatography of (S)-4-Tosyloxy-1,2-epoxybutane
  • TLC Analysis: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexanes:ethyl acetate in ratios of 9:1, 4:1, 2:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation: Pack a column with neutralized silica gel as described in Protocol 1, using the least polar solvent system that will be used for elution.

  • Sample Loading: Dissolve your crude (S)-4-Tosyloxy-1,2-epoxybutane in a minimal amount of dichloromethane or the mobile phase. Alternatively, you can adsorb the crude material onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution: Carefully add the prepared sample to the top of the column. Begin elution with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to yield the purified (S)-4-Tosyloxy-1,2-epoxybutane.

Visual Workflow and Troubleshooting

Purification Workflow

Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column with Neutralized Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Optimized Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for the purification of (S)-4-Tosyloxy-1,2-epoxybutane.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield Start->LowYield PoorSeparation Poor Separation Start->PoorSeparation Degradation Degradation on TLC/Column? LowYield->Degradation Overloading Column Overloaded? PoorSeparation->Overloading UseNeutral Use Neutralized Silica Gel Degradation->UseNeutral Yes CheckPolarity Is Product Eluting? Degradation->CheckPolarity No IncreasePolarity Increase Mobile Phase Polarity CheckPolarity->IncreasePolarity No CheckElutionVol Sufficient Elution Volume? CheckPolarity->CheckElutionVol Yes IncreaseVolume Increase Elution Volume CheckElutionVol->IncreaseVolume No ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes CheckSolvent Mobile Phase Too Polar? Overloading->CheckSolvent No DecreasePolarity Decrease Mobile Phase Polarity CheckSolvent->DecreasePolarity Yes ReoptimizeTLC Re-optimize on TLC with Different Solvent Systems CheckSolvent->ReoptimizeTLC No

Caption: Decision tree for troubleshooting common purification issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of (S)-4-Tosyloxy-1,2-epoxybutane

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks like (S)-4-Tosyloxy-1,2-epoxybutane is not merely a quality control...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks like (S)-4-Tosyloxy-1,2-epoxybutane is not merely a quality control step; it is a critical determinant of a molecule's therapeutic efficacy and safety. The stereochemistry of such intermediates directly influences the biological activity and potential toxicity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, grounded in scientific principles and supported by experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.

The Criticality of Enantiopurity in Chiral Building Blocks

(S)-4-Tosyloxy-1,2-epoxybutane is a versatile chiral intermediate employed in the synthesis of a multitude of pharmaceutical agents. Its epoxide and tosylate functionalities provide two reactive sites for nucleophilic attack, making it a valuable precursor for introducing chirality into a target molecule. The enantiomeric purity of this starting material is paramount, as an incorrect stereoisomer can lead to an API with diminished or altered pharmacological activity, or even adverse side effects. Therefore, robust and reliable analytical methods for determining its enantiomeric excess are indispensable.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for (S)-4-Tosyloxy-1,2-epoxybutane can be effectively achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods explored in this guide are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential interaction of volatile enantiomers with a chiral stationary phase (CSP), resulting in different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or chiral shift reagent (CSR), leading to distinct NMR signals for each enantiomer.
Sample Volatility Not a limiting factor; suitable for non-volatile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.Not dependent on volatility.
Resolution Excellent baseline resolution (Rs ≥ 2) is often achievable with appropriate column and mobile phase selection.[1]High resolution is possible, particularly with specialized cyclodextrin-based columns.[2]Dependent on the choice of chiral auxiliary and the magnetic field strength. The chemical shift difference (Δδ) is the key parameter.
Sensitivity (LOD/LOQ) High sensitivity, with Limits of Detection (LOD) in the low µg/mL range.[1]Very high sensitivity, especially with a Flame Ionization Detector (FID).Generally lower sensitivity compared to chromatographic methods.
Analysis Time Typically 10-20 minutes per sample.[1]Can be faster than HPLC, often under 15 minutes, depending on the temperature program.Rapid, with data acquisition typically taking 5-15 minutes per sample.
Solvent Consumption Moderate to high.Low (carrier gas).Low.
Sample Preparation Simple dissolution in a suitable mobile phase.May require derivatization to increase volatility.Simple mixing of the analyte with a chiral auxiliary in an NMR tube.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each of the primary analytical techniques. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method development process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers due to its broad applicability and the commercial availability of a wide variety of chiral stationary phases (CSPs).[3] For (S)-4-Tosyloxy-1,2-epoxybutane, polysaccharide-based CSPs have demonstrated excellent enantioselectivity.[1][4]

Causality of Method Design:

The choice of a polysaccharide-based CSP, such as one derived from amylose or cellulose, is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5] A normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol or 2-propanol, is often preferred for these columns as it promotes the necessary interactions for chiral recognition. The ratio of the polar modifier is a critical parameter that is optimized to achieve a balance between retention and resolution.

Experimental Workflow:

Caption: Workflow for ee determination by Chiral HPLC.

Step-by-Step Protocol:
  • System Preparation:

    • Chromatographic System: An HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v).[1] The optimal ratio should be determined empirically to achieve a resolution (Rs) of ≥ 2.

    • Flow Rate: 1.2 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Detection Wavelength: 220 nm (due to the tosyl chromophore).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the (S)-4-Tosyloxy-1,2-epoxybutane sample.

    • Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically under 15 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. The elution order should be confirmed with a racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the following formula: % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for the separation of volatile and thermally stable enantiomers.[6] For compounds like (S)-4-Tosyloxy-1,2-epoxybutane, which has a moderate boiling point, direct analysis by chiral GC is feasible. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of epoxide enantiomers.[7][8]

Causality of Method Design:

The principle of chiral separation in GC relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin stationary phase. The different stabilities of these complexes lead to different retention times. The choice of a specific derivatized cyclodextrin column, such as one containing a permethylated β-cyclodextrin, is based on its demonstrated ability to resolve a wide range of chiral compounds, including epoxides. The temperature program is a critical parameter that is optimized to ensure good separation without causing on-column degradation of the analyte.

Experimental Workflow:

Sources

Comparative

Optical rotation values for (S)-4-Tosyloxy-1,2-epoxybutane validation

Technical Validation Guide: (S)-4-Tosyloxy-1,2-epoxybutane Executive Summary: The Chirality Criticality (S)-4-Tosyloxy-1,2-epoxybutane (also known as (S)-Glycidyl Tosylate ) is a linchpin chiral building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: (S)-4-Tosyloxy-1,2-epoxybutane

Executive Summary: The Chirality Criticality

(S)-4-Tosyloxy-1,2-epoxybutane (also known as (S)-Glycidyl Tosylate ) is a linchpin chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and beta-blockers. Its value lies entirely in its enantiomeric purity. A "racemic drift" in this starting material propagates through the entire synthetic pathway, potentially halving the yield of the active pharmaceutical ingredient (API) or, worse, introducing toxic isomeric impurities.

While Optical Rotation (OR) is the standard "goods-in" quick test, it is notoriously unreliable as a standalone validation method for this specific epoxide due to its high sensitivity to solvent interactions and concentration effects. This guide objectively compares Polarimetry against Chiral HPLC , establishing a self-validating Quality Control (QC) protocol.

Chemical Profile & Specification Standards

PropertySpecification
IUPAC Name (2S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate
Common Name (S)-Glycidyl Tosylate
CAS Number 70987-78-9
Molecular Weight 228.27 g/mol
Physical State White to off-white crystalline powder
Melting Point 45–49 °C
Storage 2–8 °C (Hydrolysis sensitive)

Method A: Polarimetry (Optical Rotation)

The Rapid Screening Tool

Polarimetry is the traditional method for identity verification. However, for (S)-Glycidyl Tosylate, the specific rotation (


) is non-linear and solvent-dependent.
Standard Optical Rotation Values

The following values are established benchmarks for high-purity (>98% ee) material. Note the sign inversion or magnitude shift depending on the solvent.

SolventConcentration (

)
TemperatureSpecific Rotation (

)
Reference
Chloroform (CHCl₃) 2.75 g/100mL 20°C +18.0° ± 1.0° [Chem-Impex, 2025]
Chloroform (CHCl₃) 2.50 g/100mL25°C+17.0°[ChemicalBook, 2026]
Toluene 1.00 g/100mL20°C-9.6° (Approx)*Solvent Dependent

> Critical Note: Do not interchange solvents. The shift from Chloroform (+) to Toluene (-) is a known phenomenon in glycidyl derivatives due to conformational changes in the solution state.

Optimized Protocol for Reproducibility
  • Drying: Dry the sample in a vacuum desiccator over

    
     for 2 hours before weighing. (S)-Glycidyl Tosylate is hygroscopic; absorbed water lowers the observed rotation.
    
  • Solvent Prep: Use HPLC-grade Chloroform (stabilized with amylene, not ethanol, if possible, to prevent alcoholysis).

  • Thermostasis: Use a jacketed polarimeter cell at exactly 20°C. A deviation of ±2°C can shift results by 0.5°.

  • Blanking: Blank the instrument with the exact same solvent batch used for the sample.

Method B: Chiral HPLC (The Validator)

The Gold Standard for Enantiomeric Excess (ee)

While OR provides a sum vector of chirality, Chiral HPLC separates the enantiomers physically. This is the only method to definitively quantify ee >98%.

Recommended Chromatographic Conditions
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA)

    • Ratio: 90:10 or 95:5 (Isocratic).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Tosyl chromophore).

  • Temperature: 25°C.

Performance vs. Polarimetry
FeaturePolarimetry (OR)Chiral HPLC
Specificity Low. Cannot distinguish between 90% ee and 99% ee easily due to impurities affecting rotation.High. Resolves (S) and (R) peaks with baseline separation.
Sensitivity Moderate. Requires gram-scale sample (

).
High. Requires microgram-scale sample.
Robustness Fragile. Affected by temp, moisture, and solvent acidity.Robust. Reproducible retention times (

).
Throughput High (5 mins/sample).Low (20-30 mins/sample).

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating incoming raw material (S)-Glycidyl Tosylate to ensure it meets the stringent requirements for drug synthesis.

QC_Validation_Workflow Start Incoming Raw Material (S)-Glycidyl Tosylate Visual Visual Inspection (White Crystalline Powder) Start->Visual OR_Test Method A: Polarimetry (c=2.75, CHCl3) Visual->OR_Test Decision_OR Is [α] within +17° to +19°? OR_Test->Decision_OR HPLC_Test Method B: Chiral HPLC (Chiralcel OD-H) Decision_OR->HPLC_Test No / Ambiguous Decision_OR->HPLC_Test Periodic Validation (Every 10th Batch) Release RELEASE FOR SYNTHESIS Decision_OR->Release Yes (Routine QC) Decision_HPLC Is ee > 98.5%? HPLC_Test->Decision_HPLC Decision_HPLC->Release Yes Reject REJECT / RE-PURIFY Decision_HPLC->Reject No

Figure 1: Integrated Quality Control Workflow. Polarimetry serves as the gatekeeper, while Chiral HPLC acts as the definitive arbiter for ambiguous results or periodic validation.

Comparative Analysis: Alternatives

When sourcing or validating this material, researchers often consider alternative leaving groups or synthesis routes.

Alternative ReagentProsConsValidation Note
(S)-Glycidyl Tosylate Industry Standard. Excellent crystalline stability. Well-defined UV chromophore for HPLC.Hygroscopic. Potential genotoxic impurity (requires control).Validated by UV HPLC (easy).
(S)-Glycidyl Nosylate Higher reactivity (better leaving group).More expensive. Lower thermal stability.Requires different HPLC wavelength.
(S)-Epichlorohydrin Very cheap liquid.Lower enantiomeric stability. Harder to handle (volatile/toxic).OR is very low magnitude; HPLC requires derivatization (no chromophore).

References

  • Chem-Impex International. (2025). (2S)-(+)-Glycidyl tosylate Product Specification. Retrieved from

  • ChemicalBook. (2026). CAS 70987-78-9 Technical Data. Retrieved from

  • Sigma-Aldrich. (2025). (2S)-(+)-Glycidyl Tosylate Analytical Standard. Retrieved from

  • BenchChem. (2025).[1] Chiral HPLC Methods for Glycidyl Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Glycidyl Tosylate.[2][3] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Tosyloxy-1,2-epoxybutane

Executive Summary: A Directive on Proactive Safety (S)-4-Tosyloxy-1,2-epoxybutane is a highly reactive bifunctional molecule, combining a potent alkylating epoxide group with a tosylate, an excellent leaving group. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Directive on Proactive Safety

(S)-4-Tosyloxy-1,2-epoxybutane is a highly reactive bifunctional molecule, combining a potent alkylating epoxide group with a tosylate, an excellent leaving group. This structure renders it a valuable intermediate in complex syntheses but also categorizes it as a hazardous substance requiring stringent handling and disposal protocols. Due to its reactivity, it is suspected to be a carcinogen and an irritant.[1][2][3] This guide provides a framework for its safe management and disposal, grounded in established chemical safety principles. The core directive is unambiguous: all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste. [4][5][6] On-site chemical neutralization should not be attempted without a specific, validated protocol approved by your institution's Environmental Health & Safety (EHS) department.[7][8]

Hazard Assessment: Understanding the Inherent Risks

The primary hazards of (S)-4-Tosyloxy-1,2-epoxybutane stem from its two functional groups:

  • Epoxide Ring: This strained three-membered ring is a powerful electrophile, susceptible to ring-opening by a wide range of nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the basis for the carcinogenicity concerns associated with epoxides.[3] The related compound, 1,2-epoxybutane, is classified by the IARC as a Group 2B substance, possibly carcinogenic to humans.[3]

  • Tosylate Group: As the conjugate base of a strong acid (p-toluenesulfonic acid), tosylate is an exceptional leaving group.[9] This enhances the compound's ability to act as an alkylating agent, further increasing its potential toxicity.

The combination of these groups creates a molecule that must be handled with the utmost care to prevent exposure.

Table 1: Summary of Potential Hazards
Hazard TypeDescriptionPrimary Precaution & PPE
Carcinogenicity Suspected of causing cancer due to its nature as a reactive epoxide and alkylating agent.[1][3]All handling must occur in a certified chemical fume hood.[8][10] Avoid all routes of exposure.
Skin & Eye Irritation Causes serious skin and eye irritation upon contact.[1][11] Prolonged contact may lead to chemical burns.[3]Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][12]
Respiratory Irritation Vapors and aerosols may cause respiratory irritation.[1]Use only in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[8][10]
Reactivity The compound is a reactive chemical. It may polymerize if contaminated and can react violently with strong oxidizing agents, acids, and bases.[3][4][13]Segregate from incompatible materials. Store in a cool, dry, well-ventilated place away from ignition sources.[12][13]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle is waste segregation at the point of generation. Never mix waste streams unless explicitly directed by EHS professionals.[14] Incompatible materials can react violently within a waste container, leading to pressure buildup, heat generation, or the release of toxic gases.[14]

Step 1: Identify and Segregate Waste Streams

Immediately upon generation, waste must be segregated into dedicated, clearly labeled containers.

  • Unused/Expired Product: Collect the original container and any unused (S)-4-Tosyloxy-1,2-epoxybutane. Do not attempt to open a container that appears compromised or has crystallized material around the cap.[4] If the container is compromised, notify others, secure the area, and contact EHS immediately.[4]

  • Contaminated Solid Waste: This includes items like gloves, pipette tips, weigh boats, and absorbent paper. Place these items into a designated, robust plastic bag or a labeled, lined container specifically for solid hazardous waste.[7]

  • Contaminated Liquid Waste (Non-Halogenated): If the compound was used in a non-halogenated solvent (e.g., THF, Toluene, Hexane), collect the waste in a designated solvent waste container. Keep this stream separate from halogenated solvents to reduce disposal costs and complexity.[15] The container must be compatible with the solvent and clearly labeled with "Hazardous Waste" and a full list of its contents with approximate percentages.[15]

  • Contaminated Liquid Waste (Halogenated): If used in a halogenated solvent (e.g., Dichloromethane), collect in a separate, dedicated container for halogenated waste.[15]

Step 2: Proper Labeling and Container Management

Proper waste management is a regulatory requirement.

  • Use Compatible Containers: Containers must be in good condition, made of a material compatible with the waste, and have a secure, tight-fitting lid.[16]

  • Label Immediately: Attach a hazardous waste tag to the container before adding any waste.[8]

  • List All Contents: Clearly write the full chemical names of all components, including solvents and the target compound. Avoid abbreviations.[14][15]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[5][14] This prevents the release of volatile compounds and protects the lab environment.

Step 3: Storage and Pickup

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[14] This area should be under the direct control of laboratory personnel and, if possible, have secondary containment to catch any potential leaks.[14] Contact your institution's EHS department to schedule a hazardous waste pickup.[10][14] Do not allow waste to accumulate in large quantities.[14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of (S)-4-Tosyloxy-1,2-epoxybutane.

G Disposal Workflow for (S)-4-Tosyloxy-1,2-epoxybutane cluster_0 cluster_1 A Waste Generation Point (S)-4-Tosyloxy-1,2-epoxybutane B Unused/Expired Chemical (Original Container) A->B C Contaminated Solids (Gloves, Pipettes, etc.) A->C D Contaminated Liquids (Reaction mixtures, solvents) A->D E Spill Cleanup Debris A->E F Segregate into Dedicated, Compatible, and Labeled Hazardous Waste Container B->F C->F G Is the liquid waste halogenated? D->G E->F J Store Sealed Containers in Satellite Accumulation Area (SAA) with Secondary Containment F->J H Use 'NON-HALOGENATED' Waste Container G->H No I Use 'HALOGENATED' Waste Container G->I Yes H->J I->J K Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup J->K

Caption: Decision tree for proper waste segregation and disposal.

Emergency Procedures: Spill Management

Accidental spills must be treated as a hazardous waste situation.[5]

Small Spills (<100 mL within a chemical fume hood):
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[10]

  • Collect Debris: Carefully scoop the absorbed material and any contaminated items (e.g., broken glass) into a designated hazardous waste container for solids.[10]

  • Decontaminate the Surface: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol or ethanol), then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[10]

Large Spills (>100 mL or any spill outside a fume hood):
  • Evacuate: Immediately alert all personnel to evacuate the laboratory.[10]

  • Isolate: If safe to do so, close the laboratory door to contain the vapors.

  • Notify EHS: Contact your institution's EHS emergency line and report the spill.[4][10] Do not attempt to clean up a large spill yourself.

Prohibited Disposal Methods

Under no circumstances should any of the following disposal methods be used for (S)-4-Tosyloxy-1,2-epoxybutane or materials contaminated with it.

  • DO NOT dispose of down the drain. This can damage plumbing, harm the aquatic environment, and is a regulatory violation.[4][17]

  • DO NOT dispose of in the regular trash. This poses a significant risk to custodial staff and the environment.[4]

  • DO NOT allow to evaporate in a fume hood as a method of disposal. This releases chemicals into the atmosphere and is not a compliant disposal practice.[5]

By adhering to these protocols, you ensure a safe laboratory environment, protect personnel from hazardous exposure, and maintain full compliance with environmental regulations. Always prioritize safety and consult your EHS department when in doubt.

References

  • Environmental Health & Safety, University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Retrieved from University of Michigan-Dearborn EHS. [Link]

  • Environmental Health & Safety, Stanford University. (2024, September 11). General Use SOP - Highly Reactive & Unstable Materials. Retrieved from Stanford EHS. [Link]

  • Environmental Health & Safety, University of New Hampshire. (n.d.). Chemical Waste. Retrieved from UNH EHS. [Link]

  • Environment, Health and Safety, University of Kansas. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from University of Kansas EHS. [Link]

  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from Entropy Resins. [Link]

  • RESIN-PRO. (n.d.). How to Dispose of Epoxy Resin: Proper Techniques and Guidelines. Retrieved from RESIN-PRO. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • ABX advanced biochemical compounds. (2012, June 5). Material Safety Data Sheet: 1-Tosyloxy-4-pentyne. Retrieved from ABX. [Link]

  • CPAChem. (2023, July 31). Safety data sheet: 1,2-Butylene Oxide. Retrieved from CPAChem. [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from MTU. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

  • OECD SIDS. (2000, November 10). 1,2-EPOXYBUTANE. Retrieved from OECD. [Link]

  • Environmental Health & Safety, Stanford University. (n.d.). Decontamination. Retrieved from Stanford EHS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7834, 1,2-Epoxybutane. Retrieved from PubChem. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Wikipedia. (n.d.). 1,2-Epoxybutane. Retrieved from Wikipedia. [Link]

  • Nanjing Chemical Material Corp. (n.d.). Safety Considerations Associated with 1,2-Epoxybutane. Retrieved from Nanjing Chemical Material Corp. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from Organic Synthesis. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Retrieved from Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Enantioselective Epoxidation of Allylic Alcohols. Retrieved from Organic Syntheses. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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